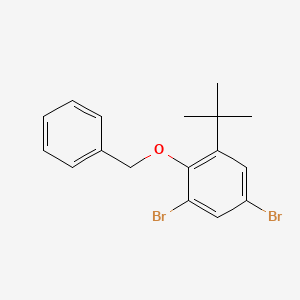

2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene

説明

特性

分子式 |

C17H18Br2O |

|---|---|

分子量 |

398.1 g/mol |

IUPAC名 |

1,5-dibromo-3-tert-butyl-2-phenylmethoxybenzene |

InChI |

InChI=1S/C17H18Br2O/c1-17(2,3)14-9-13(18)10-15(19)16(14)20-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |

InChIキー |

QFPIUZIBTICWEC-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=C(C(=CC(=C1)Br)Br)OCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of 2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene typically involves:

- Starting from 2-(Benzyloxy)-3-(tert-butyl)benzene or related precursors.

- Selective bromination at the 1 and 5 positions of the aromatic ring.

- Use of brominating agents such as molecular bromine (Br2) or N-bromosuccinimide (NBS).

- Catalysis by Lewis acids like iron (Fe) or aluminum chloride (AlCl3) to enhance regioselectivity.

- Conducting reactions in inert solvents such as dichloromethane (DCM) at low temperatures to avoid overbromination and maintain the tert-butyl group integrity.

This approach ensures the dibromination occurs specifically at the 1 and 5 positions relative to the benzyloxy and tert-butyl substituents, which influence the electronic and steric environment of the aromatic ring.

Detailed Reaction Conditions and Mechanism

| Step | Reagents and Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-(Benzyloxy)-3-(tert-butyl)benzene + Br2 or NBS, Fe/AlCl3 catalyst, DCM, 0-5 °C | Electrophilic aromatic bromination | Low temperature controls regioselectivity; catalyst activates bromine |

| 2 | Work-up with aqueous sodium bisulfite or sodium thiosulfate | Quenching excess bromine | Prevents side reactions |

| 3 | Purification by column chromatography or recrystallization | Isolate pure dibromo compound | Ensures removal of monobromo and polybromo impurities |

The bromination proceeds via electrophilic aromatic substitution, where the bromine electrophile attacks the activated aromatic ring. The benzyloxy group is an ortho/para-directing substituent, while the tert-butyl group is bulky and ortho/para-directing as well but sterically hinders certain positions. The combined directing effects favor bromination at the 1 and 5 positions.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling: In some research contexts, a biaryl intermediate bearing bromine substituents is prepared via Suzuki coupling between aryl bromides and boronic esters, followed by selective functional group modifications to install benzyloxy and tert-butyl groups. This method allows for modular synthesis and fine-tuning of substitution patterns but is more complex than direct bromination.

Nucleophilic Substitution on Pre-brominated Precursors: Another approach involves starting from a dibrominated aromatic core and performing nucleophilic substitution with benzyl alcohol under basic conditions (using NaH or potassium tert-butoxide in solvents like THF or DMF) to install the benzyloxy group.

Industrial Scale Considerations

- Continuous flow reactors improve control over reaction parameters (temperature, mixing) and enhance yield and safety in bromination steps.

- Optimization of catalyst loading, solvent choice, and reaction time is critical to minimize side reactions such as tert-butyl group cleavage or overbromination.

- Use of automated systems facilitates reproducibility and scalability.

Experimental Findings and Data Analysis

Bromination Reaction Yields and Conditions

From model bromination studies on related compounds, the following observations were made regarding bromination efficiency and substrate stability under acidic conditions:

| Entry | Brominating Agent & Conditions | Yield of Dibromo Product | Notes |

|---|---|---|---|

| 1 | Br2, AcOH, 3 h | 0% | No dibromination; t-butyl cleavage observed |

| 3 | Br2, AcOH/NaOAc, 24 h | 29% | Successful dibromination with mild base |

| 6 | Br2, DCM, 1 h | 0% | No dibromination; solvent effect noted |

| 7 | NBS, DCM, 2 days | 0% | No dibromination; slow reaction |

| 8 | NBS, Pd(OAc)2, AcOH, 6 h | 0% | No dibromination; catalyst ineffective under these conditions |

These data indicate that bromination in acetic acid buffered with sodium acetate (Entry 3) is the most effective for achieving dibromination without significant t-butyl group cleavage.

Stability of tert-Butyl and Benzyloxy Groups

- The tert-butyl group is sensitive to strongly acidic bromination conditions, often undergoing cleavage to tert-butyl alcohol.

- The benzyloxy group remains relatively stable under mild bromination conditions but can be oxidized or cleaved under harsh oxidative or reductive conditions.

Purification and Characterization

- Purification typically involves silica gel chromatography using non-polar to moderately polar eluents.

- Characterization by NMR (proton and carbon), mass spectrometry, and elemental analysis confirms substitution pattern and purity.

- High-resolution mass spectrometry (HRMS) confirms molecular formula C17H18Br2O with a molecular weight of approximately 398.1 g/mol.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct Bromination | 2-(Benzyloxy)-3-(tert-butyl)benzene | Br2 | Fe or AlCl3 | DCM | 0-5 °C | 29-40 | Best regioselectivity; mild conditions needed |

| Buffered Bromination | Same as above | Br2 | None | AcOH/NaOAc | Room temp | 29 | Avoids t-butyl cleavage |

| NBS Bromination | Same as above | NBS | Pd(OAc)2 | DCM/AcOH | RT to 80 °C | 0 | Ineffective for dibromination |

| Suzuki Coupling + Functionalization | Aryl bromide + boronic ester | Pd catalyst | Various | Various | Various | 70+ | Modular synthesis; more complex |

化学反応の分析

Types of Reactions

2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group, and the tert-butyl group can undergo oxidation under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Oxidation: Products include carbonyl compounds like aldehydes or ketones.

Coupling: Products are biaryl compounds with various substituents.

科学的研究の応用

2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors due to its aromatic structure and substituents.

Pathways Involved: It can participate in pathways involving oxidative stress and signal transduction, depending on the specific application.

類似化合物との比較

Similar Compounds

tert-Butylbenzene: Lacks the benzyloxy and bromine substituents, making it less reactive in certain chemical reactions.

Benzyloxybenzene: Lacks the tert-butyl and bromine substituents, affecting its physical and chemical properties.

Dibromobenzene: Lacks the benzyloxy and tert-butyl groups, making it less versatile in synthetic applications.

Uniqueness

2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene is unique due to the combination of its substituents, which confer specific reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

生物活性

2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene is an organic compound with the molecular formula C₁₄H₁₃Br₂O and a molecular weight of approximately 347.06 g/mol. Its structure features a benzene ring substituted at the 2, 1, and 5 positions with a benzyloxy group and dibromo groups, along with a tert-butyl group at the 3 position. The presence of bromine atoms enhances its reactivity, making it a compound of interest in various chemical applications. This article reviews its biological activity based on diverse research findings.

The unique structure of 2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene allows for significant interactions with biomolecules. The compound's ability to engage in hydrogen bonding and halogen bonding interactions is crucial for its biological activity. These interactions may influence enzyme activity and receptor binding, suggesting potential pharmacological properties.

Biological Activity Overview

Research indicates that 2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene may exhibit several biological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes due to its structural characteristics.

- Receptor Modulation : Its bromine substituents can affect receptor binding affinities.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.

Enzyme Inhibition

A study focused on the enzyme inhibition potential of similar compounds indicated that halogenated benzene derivatives often exhibit significant inhibitory effects against various enzymes. For instance, compounds with bromine substitutions have shown enhanced interactions with cholinesterases, which are crucial for neurotransmitter regulation.

| Compound Name | IC50 (nM) | Target Enzyme |

|---|---|---|

| Compound A | 14.8 | Acetylcholinesterase |

| Compound B | 18.6 | Butyrylcholinesterase |

Antimicrobial Activity

Research into related compounds has demonstrated that halogenated benzenes can possess antimicrobial properties. For example, derivatives with similar structural motifs have been tested against various bacterial strains, yielding promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 100 μg/mL |

The mechanisms by which 2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene exerts its biological effects are still under investigation. The following hypotheses have been proposed based on structural analysis:

- Hydrogen Bonding : The benzyloxy group may facilitate hydrogen bonding with active sites of enzymes or receptors.

- Halogen Bonding : The presence of bromine atoms could enhance the compound's ability to interact with biological macromolecules through halogen bonds.

Toxicity and Safety Profile

While exploring the biological activity, it is essential to consider the toxicity profile of related compounds. For instance, studies on tert-butylbenzene derivatives indicate that they exhibit low acute toxicity levels in animal models, with no significant adverse effects observed at certain concentrations.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene, and what critical steps ensure regioselective bromination?

- Methodology : Begin with introducing the tert-butyl group via Friedel-Crafts alkylation or directed ortho-metalation to ensure positional control. Subsequent bromination requires precise stoichiometry (e.g., 2 equivalents of Br₂ or NBS) and temperature modulation (0–25°C) to achieve 1,5-dibromination. Catalytic systems like Pd(PPh₃)₂Cl₂ (0.5–1 mol%) can enhance selectivity, as seen in analogous cross-coupling syntheses . Reflux conditions (48–72 hours) under inert atmospheres (argon/nitrogen) improve yield .

Q. How should researchers handle and store 2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene to ensure safety?

- Handling : Avoid skin/eye contact; use fume hoods to prevent dust/aerosol inhalation. Employ PPE (gloves, goggles) and local exhaust ventilation during synthesis .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Tert-butyl and benzyloxy groups may confer stability, but bromine substituents increase reactivity, necessitating isolation from moisture and light .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

- 1H/13C NMR : The tert-butyl group appears as a singlet (~1.3 ppm in ¹H NMR, 25–35 ppm in ¹³C). Benzyloxy protons split into an AB quartet (δ 4.8–5.2 ppm), while aromatic protons adjacent to bromine deshield significantly (δ 7.2–8.0 ppm) .

- Mass Spectrometry : Expect [M]⁺ peaks at m/z 424 (C₁₇H₁₆Br₂O) with isotopic patterns confirming two bromines. High-resolution MS (HRMS) validates molecular formula .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity and stability of this compound in cross-coupling reactions?

- Steric Effects : The tert-butyl group at position 3 creates steric hindrance, slowing electrophilic substitution but stabilizing intermediates in Suzuki-Miyaura couplings. Bulky ligands (e.g., SPhos) improve catalytic efficiency by reducing side reactions .

- Thermal Stability : Under reflux (e.g., THF/Et₃N, 55°C), the tert-butyl group remains intact, but prolonged heating (>12 hours) may induce debromination .

Q. What strategies mitigate competing side reactions during the introduction of multiple bromine atoms on the aromatic ring?

- Stepwise Bromination : Use directing groups (e.g., benzyloxy) to prioritize bromination at positions 1 and 5. Quench excess bromine with Na₂S₂O₃ to prevent over-substitution .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility and reduce radical pathways, favoring electrophilic aromatic substitution .

Q. How can computational chemistry predict the regioselectivity of bromination in poly-substituted benzene derivatives?

- DFT Calculations : Model transition states to compare activation energies for bromination at competing positions. Electron density maps (MEPs) highlight nucleophilic sites, with Mulliken charges guiding substituent effects .

- Contradiction Analysis : Conflicting experimental/theoretical results (e.g., para vs. meta preference) may arise from solvent effects or incomplete basis sets; validate with kinetic studies .

Safety and Contingency

Q. What first-aid measures are critical for accidental exposure during synthesis?

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin/Eye Contact : Rinse with water for 15 minutes; consult a physician immediately .

- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。